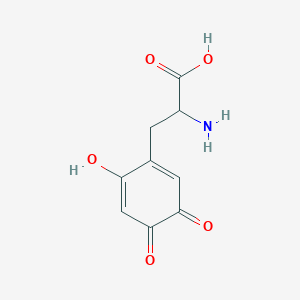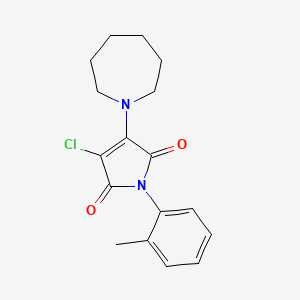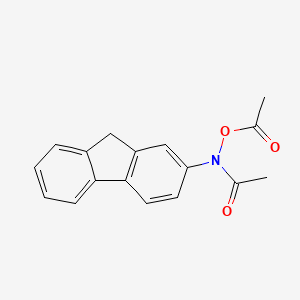
N-Acetoxy-2-acetamidofluorene
概要
説明
N-Acetoxy-2-acetamidofluorene is a 2-acetamidofluorene compound in which the parent 2-acetamidofluorene is substituted on nitrogen by an acetoxy group . It has a role as a carcinogenic agent and a mutagen . It forms DNA adducts at the C-8 position in guanine, resulting in single strand breaks .
Synthesis Analysis
The carcinogen N-acetoxy-2-acetylaminofluorene (N-acetoxy-AAF) can be synthesized effectively in milligram amounts by reacting N-hydroxy-2-acetylaminofluorene (N-hydroxy-AAF) with acetic anhydride in a continuously mixed, closed 2-phase system consisting of ethyl ether/petroleum ether (2 : 1 v/v) and dilute sodium bicarbonate .Molecular Structure Analysis
The molecular formula of N-Acetoxy-2-acetamidofluorene is C17H15NO3 . The IUPAC name is [acetyl (9 H -fluoren-2-yl)amino] acetate . The InChI is InChI=1S/C17H15NO3/c1-11(19)18(21-12(2)20)15-7-8-17-14(10-15)9-13-5-3-4-6-16(13)17/h3-8,10H,9H2,1-2H3 .Chemical Reactions Analysis
N-acetoxy-2-acetylaminofluorene (N-acetoxy-AAF) reacts with specific DNA sites in supercoiled plasmid DNA that assume non-B DNA structures . The N-hydroxy metabolite undergoes several enzymatic and non-enzymatic rearrangements. It can be O-acetylated by cytosolic N-acetyltransferase enzyme to yield N-acetyl-N-acetoxyaminofluorene .Physical And Chemical Properties Analysis
The molecular weight of N-Acetoxy-2-acetamidofluorene is 281.30 g/mol . The computed descriptors include IUPAC Name, InChI, InChIKey, and Canonical SMILES .科学的研究の応用
Electrophilicity and Mutagenicity Enhancement : Derivatives of N-AcO-AAF, particularly those with electron-donating groups, show increased electrophilicity and mutagenicity. This suggests the possibility of modifying the biological activity of N-AcO-AAF through electronic manipulation (Cole, Pan, & Fletcher, 1980).
Reaction with Phosphate Ester : N-AcO-AAF reacts with phosphate buffer to yield water-soluble fluorene derivatives. This reaction produces reactive phosphate esters, which may be significant in understanding the carcinogenic metabolism of aromatic hydroxamic acids (Lotlikar & Wasserman, 1970).
Role in Cytochrome P-450 Enzyme System : N-AcO-AAF undergoes N- and ring-hydroxylation in a cytochrome P-450 enzyme system derived from rat liver. This highlights its involvement in biochemical pathways within liver cells (Lotlikar & Zaleski, 1975).
Interaction with Nucleic Acids : N-AcO-AAF reacts with DNA and RNA, causing structural changes and a decrease in guanine content. This indicates its potential role in DNA damage and carcinogenesis (Miller, Juhl, & Miller, 1966).
Mutagenicity and Carcinogenicity Correlation : Studies have found a correlation between the mutagenic potential of N-AcO-AAF and its binding in liver cell constituents, indicating its relevance in understanding the mechanisms of carcinogenicity (Mcgregor, 1975).
Synthesis of Nucleic Acid Derivatives : A novel method for synthesizing N-AcO-AAF and its adducts has been developed, enabling the study of its interactions with nucleic acids at a higher specificity (van Roy, Moyer, & Austin, 1981).
Reactions with Cellular Nucleophiles : N-AcO-AAF demonstrates reactivity with various cellular nucleophiles, providing insights into its potential mechanisms of action in carcinogenesis (Scribner & Naimy, 1973).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[acetyl(9H-fluoren-2-yl)amino] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11(19)18(21-12(2)20)15-7-8-17-14(10-15)9-13-5-3-4-6-16(13)17/h3-8,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOMHWALMFWNAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209828 | |
| Record name | Acetoxyacetylaminofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetoxyacetylaminofluorene | |
CAS RN |
6098-44-8 | |
| Record name | N-Acetoxy-N-acetyl-2-aminofluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6098-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetoxyacetylaminofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006098448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetoxy AAF | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetoxyacetylaminofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



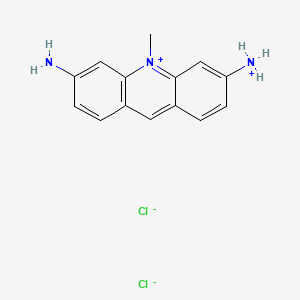
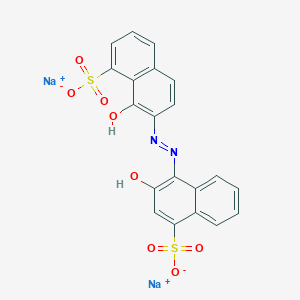
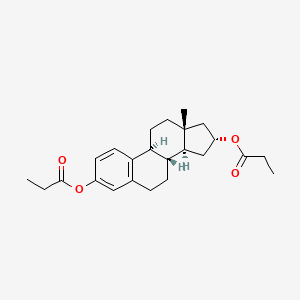
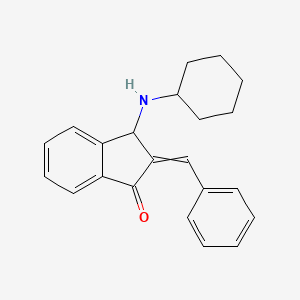
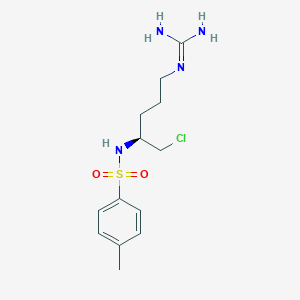
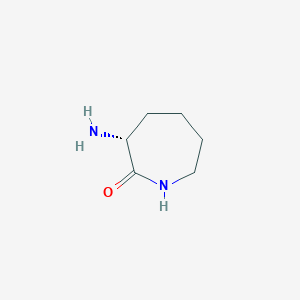
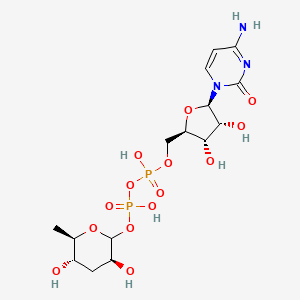
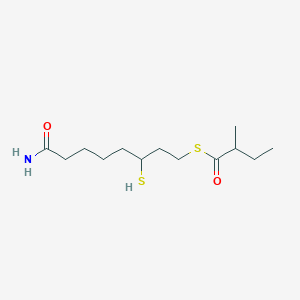
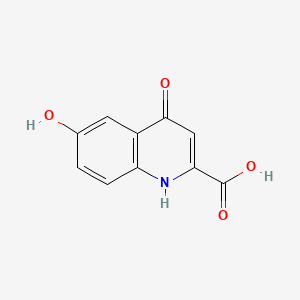
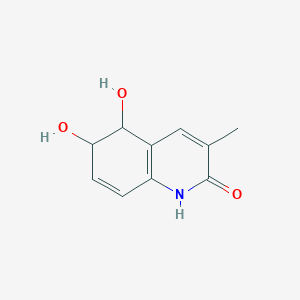
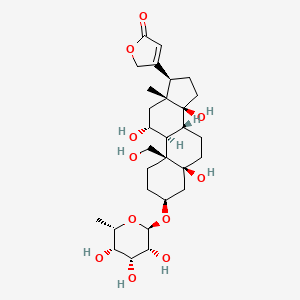
![N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine](/img/structure/B1201970.png)
